2-(2,2-diphenylethyl)oxirane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-diphenylethyl)oxirane typically involves the reaction of 2,2-diphenylethanol with an oxidizing agent. One common method is the use of a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring through an epoxidation reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar epoxidation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient oxidizing agents to increase the throughput and reduce costs. The reaction conditions are carefully controlled to maintain the quality and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Diphenylethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed through the ring-opening oxidation of the oxirane.
Alcohols: Produced by the reduction of the oxirane ring.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2-Diphenylethyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules through ring-opening reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as intermediates in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 2-(2,2-diphenylethyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form new carbon-oxygen bonds and introduce functional groups into molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
2-(2,2-Diphenylethyl)oxirane can be compared with other oxiranes and epoxides:
Ethylene Oxide: A simpler oxirane with significant industrial applications, particularly in the production of ethylene glycol.
Propylene Oxide: Another industrially important oxirane used in the production of polyurethanes.
Styrene Oxide: Similar in structure but with a phenyl group attached to the oxirane ring, used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its 2,2-diphenylethyl group, which imparts distinct chemical properties and reactivity compared to simpler oxiranes.
Properties
CAS No. |
54766-52-8 |
---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-(2,2-diphenylethyl)oxirane |
InChI |
InChI=1S/C16H16O/c1-3-7-13(8-4-1)16(11-15-12-17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI Key |
RJFZHRLJWYCZDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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